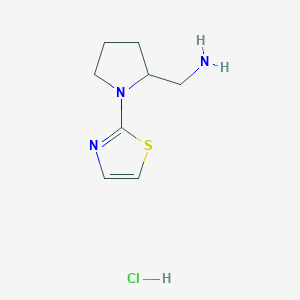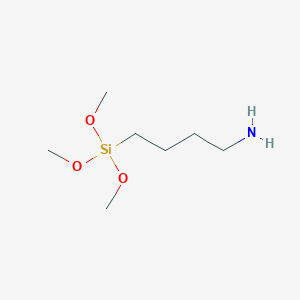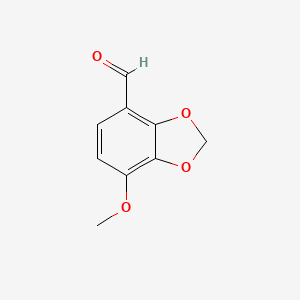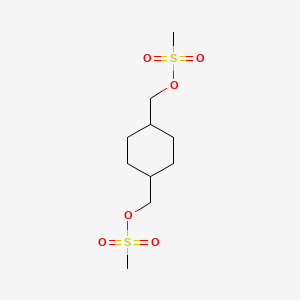
(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is an organic compound that is a derivative of cyclohexane. It is characterized by the presence of two hydroxymethyl groups attached to the cyclohexane ring and two methanesulfonate groups. This compound is of interest due to its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate can be synthesized through the selective hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield 1,4-cyclohexanedimethanol . The reaction conditions typically involve the use of a copper chromite catalyst and hydrogen gas under high pressure and temperature .
Industrial Production Methods
Industrial production of 1,4-cyclohexanedimethanol involves a two-step hydrogenation process. The first step converts dimethyl terephthalate to dimethyl 1,4-cyclohexanedicarboxylate using hydrogen and a catalyst such as nickel or palladium. The second step involves further hydrogenation to produce 1,4-cyclohexanedimethanol using copper-based catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include cyclohexanedicarboxylic acid from oxidation, cyclohexane derivatives from reduction, and various substituted cyclohexane compounds from substitution reactions .
Applications De Recherche Scientifique
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are used in the production of plastics and fibers
Materials Science: The compound is used in the development of high-performance materials with enhanced thermal and mechanical properties
Biology and Medicine: It is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability
Mécanisme D'action
The mechanism of action of 1,4-cyclohexanedimethanol, 1,4-dimethanesulfonate involves its ability to undergo various chemical reactions due to the presence of hydroxymethyl and methanesulfonate groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with desirable properties . The molecular targets and pathways involved include the interaction with catalysts and reagents that facilitate these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the methanesulfonate groups.
1,4-Cyclohexanedicarboxylic Acid: Contains carboxylic acid groups instead of hydroxymethyl and methanesulfonate groups.
1,4-Bis(hydroxymethyl)cyclohexane: Similar to 1,4-cyclohexanedimethanol but without the methanesulfonate groups
Uniqueness
1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is unique due to the presence of both hydroxymethyl and methanesulfonate groups, which provide it with distinct chemical reactivity and versatility in various applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in polymer chemistry and materials science .
Propriétés
Numéro CAS |
35541-77-6 |
|---|---|
Formule moléculaire |
C10H20O6S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[4-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3 |
Clé InChI |
CNTVUGYMAHTWKS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CCC(CC1)COS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


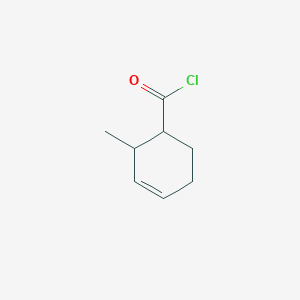
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
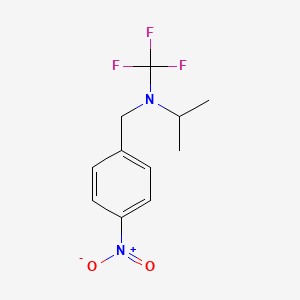
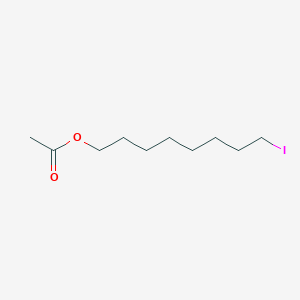

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
